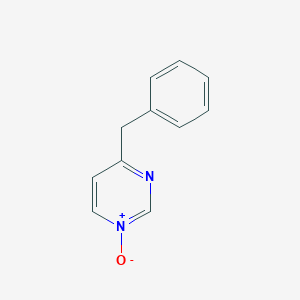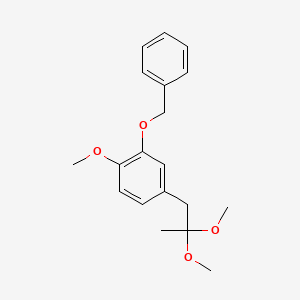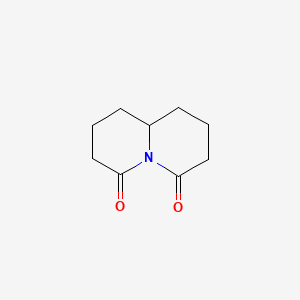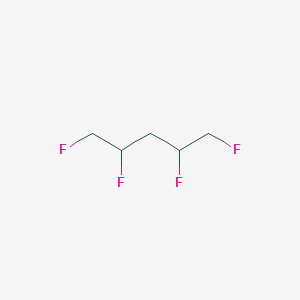
(1-Iodopentylidene)cyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Iodopentylidene)cyclopentane is an organic compound with the molecular formula C11H19I It is characterized by the presence of an iodine atom attached to a pentylidene group, which is further bonded to a cyclopentane ring
Méthodes De Préparation
The synthesis of (1-Iodopentylidene)cyclopentane typically involves the reaction of cyclopentane with an appropriate iodinating agent. One common method is the halogenation of cyclopentane using iodine in the presence of a catalyst. The reaction conditions often include:
Temperature: Moderate to high temperatures to facilitate the reaction.
Catalyst: A suitable catalyst such as a Lewis acid to promote the iodination process.
Solvent: An inert solvent like dichloromethane to dissolve the reactants and maintain the reaction medium.
Industrial production methods may involve more advanced techniques such as continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
(1-Iodopentylidene)cyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different substituted cyclopentane derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the iodine atom can yield cyclopentane derivatives with different functional groups.
Common reagents and conditions used in these reactions include:
Nucleophiles: Such as sodium azide or potassium cyanide for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major products formed from these reactions vary based on the specific reagents and conditions employed.
Applications De Recherche Scientifique
(1-Iodopentylidene)cyclopentane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (1-Iodopentylidene)cyclopentane exerts its effects depends on its interactions with molecular targets. The iodine atom can participate in various chemical reactions, influencing the reactivity and stability of the compound. The pathways involved may include:
Electrophilic Substitution: The iodine atom acts as an electrophile, facilitating substitution reactions.
Radical Mechanisms: The compound can undergo radical reactions, leading to the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
(1-Iodopentylidene)cyclopentane can be compared with other similar compounds, such as:
(1-Bromopentylidene)cyclopentane: Similar structure but with a bromine atom instead of iodine.
(1-Chloropentylidene)cyclopentane: Similar structure but with a chlorine atom instead of iodine.
(1-Fluoropentylidene)cyclopentane: Similar structure but with a fluorine atom instead of iodine.
Propriétés
Numéro CAS |
94012-69-8 |
|---|---|
Formule moléculaire |
C10H17I |
Poids moléculaire |
264.15 g/mol |
Nom IUPAC |
1-iodopentylidenecyclopentane |
InChI |
InChI=1S/C10H17I/c1-2-3-8-10(11)9-6-4-5-7-9/h2-8H2,1H3 |
Clé InChI |
AEHKBVXGFWLVAD-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=C1CCCC1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



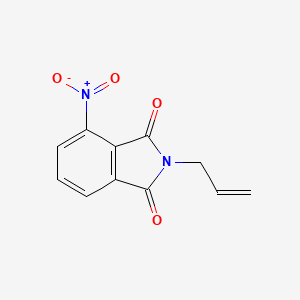
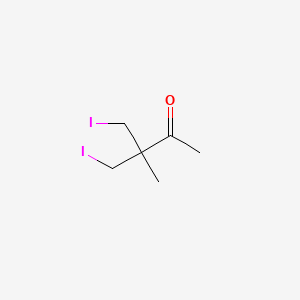
![2-[4-(Dodecyloxy)-3-fluorophenyl]-5-hexylpyrimidine](/img/structure/B14356202.png)
![5-Fluoro-1-{2-[(prop-2-en-1-yl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14356208.png)
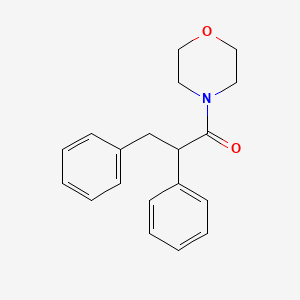
![Dioctyl {[dimethyl(octyloxy)silyl]methyl}phosphonate](/img/structure/B14356223.png)
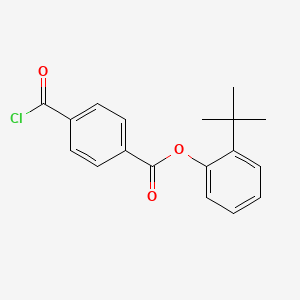
![Cyclohexanone, 2,6-bis[(2,4-dimethoxyphenyl)methylene]-](/img/structure/B14356246.png)
